molecular formula C10H18ClNO B1403076 3-Azaspiro[5.5]undecan-9-one hydrochloride CAS No. 1225437-09-1

3-Azaspiro[5.5]undecan-9-one hydrochloride

Cat. No. B1403076
Key on ui cas rn: 1225437-09-1
M. Wt: 203.71 g/mol
InChI Key: FSPCKFWOMKQBEH-UHFFFAOYSA-N
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Patent
US08278319B2

Procedure details

To 3-tert-butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate (450 mg, 1.38 mmol) was added HCl—H2O (5 ml, 1:1) at 0° C. and the mixture was refluxed overnight. LCMS revealed complete consumption of the starting material and the mixture was concentrated to dryness. The crude product thus obtained was used directly in next step.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:19][CH2:18][C:5]2([CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]2)[CH2:4][CH:3]1C(OC)=O.[ClH:24].O>>[ClH:24].[CH2:10]1[C:5]2([CH2:18][CH2:19][C:2](=[O:1])[CH2:3][CH2:4]2)[CH2:6][CH2:7][NH:8][CH2:9]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
O=C1C(CC2(CCN(CC2)C(=O)OC(C)(C)C)CC1)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.C1CNCCC12CCC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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